2-Isopropoxyethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

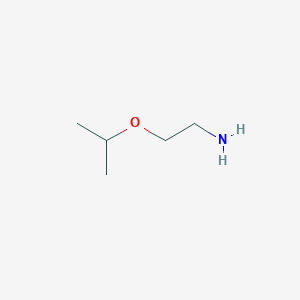

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2)7-4-3-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USECIYVEPXUVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336447 | |

| Record name | 2-Isopropoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81731-43-3 | |

| Record name | 2-Isopropoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yloxy)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Isopropoxyethanamine CAS number and properties

CAS Number: 81731-43-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyethanamine, also known by synonyms such as 2-aminoethyl isopropyl ether, is a bifunctional organic compound featuring both a primary amine and an ether linkage.[1][2] Its structure makes it a valuable building block in organic synthesis, particularly in the development of more complex molecules within the pharmaceutical and agrochemical industries. The presence of both a nucleophilic amine group and a polar ether moiety allows for a range of chemical transformations, making it a versatile intermediate for introducing the isopropoxyethyl functional group into target structures. This guide provides a comprehensive overview of its properties, a representative synthesis protocol, safety information, and its potential applications in research and development.

Physicochemical Properties

This compound is a colorless to almost colorless liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 81731-43-3 | [1][3][4] |

| Molecular Formula | C₅H₁₃NO | [3][4] |

| Molecular Weight | 103.16 g/mol | [3][4] |

| Boiling Point | 120 °C | [2] |

| Density | 0.84 g/cm³ | [2] |

| Refractive Index | 1.4070 - 1.4120 | [2] |

| pKa (Predicted) | 8.98 ± 0.10 | [2] |

| Physical Form | Clear Liquid | [2] |

Synthesis and Reactivity

Representative Synthesis: Williamson Ether Synthesis

A common and effective method for the preparation of this compound is via the Williamson ether synthesis. This involves the reaction of an ethanolamine derivative with an isopropyl halide. A plausible synthetic route is the reaction of 2-aminoethanol with isopropyl bromide.

References

- 1. 2-Isopropoxy-ethylamine | 81731-43-3 [chemicalbook.com]

- 2. 2-(Propan-2-yloxy)ethan-1-amine | C5H13NO | CID 533866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Isopropoxy-ethylamine | CAS: 81731-43-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. scbt.com [scbt.com]

Synthesis of 2-Isopropoxyethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis route for 2-isopropoxyethanamine, a valuable building block in pharmaceutical and chemical research. The synthesis is predicated on the well-established Williamson ether synthesis, a robust method for the formation of ethers. This document provides a comprehensive overview of the starting materials, a detailed experimental protocol, and quantitative data to facilitate its replication in a laboratory setting.

Overview of Synthesis Pathway

The principal and most direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 2-aminoethanol (sodium 2-aminoethoxide) acts as the nucleophile, attacking an isopropyl halide, such as 2-bromopropane or 2-chloropropane.

The overall reaction is as follows:

Step 1: Deprotonation of 2-aminoethanol HO-CH₂CH₂-NH₂ + NaH → NaO-CH₂CH₂-NH₂ + H₂

Step 2: Nucleophilic substitution (Williamson Ether Synthesis) NaO-CH₂CH₂-NH₂ + (CH₃)₂CH-Br → (CH₃)₂CH-O-CH₂CH₂-NH₂ + NaBr

A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group of 2-aminoethanol, forming the highly reactive sodium 2-aminoethoxide intermediate. This alkoxide then readily attacks the electrophilic carbon of the isopropyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage.

It is critical to use a secondary isopropyl halide, which can also lead to a competing elimination (E2) reaction, producing propene as a byproduct. Reaction conditions should be carefully controlled to favor the substitution reaction.

Starting Materials and Reagents

The successful synthesis of this compound requires the following starting materials and reagents.

| Material | Molecular Formula | Molar Mass ( g/mol ) | Role | Key Considerations |

| 2-Aminoethanol | C₂H₇NO | 61.08 | Starting Material | Should be anhydrous. |

| Sodium Hydride (NaH) | NaH | 24.00 | Deprotonating Agent | Highly reactive and flammable; handle under inert atmosphere. Typically used as a 60% dispersion in mineral oil. |

| 2-Bromopropane | C₃H₇Br | 122.99 | Isopropyl Source (Alkylating Agent) | Secondary halide; can undergo elimination. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Should be anhydrous to prevent quenching of sodium hydride. |

| Diethyl Ether | C₄H₁₀O | 74.12 | Extraction Solvent | |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | Quenching/Washing Agent | |

| Brine (Saturated NaCl solution) | NaCl (aq) | 58.44 | Washing Agent | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

Experimental Protocol

This protocol details a representative laboratory-scale synthesis of this compound.

Safety Precautions: This procedure involves highly reactive and flammable reagents. All operations should be performed in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and with appropriate personal protective equipment (safety goggles, flame-resistant lab coat, gloves).

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Inert gas inlet (nitrogen or argon)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer. Purge the entire apparatus with nitrogen or argon.

-

Deprotonation: To the flask, add anhydrous 2-aminoethanol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath. While stirring, carefully and portion-wise add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to the solution. The addition of sodium hydride will result in the evolution of hydrogen gas; ensure adequate ventilation and a proper gas outlet. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2-aminoethoxide.

-

Alkylation: Dissolve 2-bromopropane (1.05 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the 2-bromopropane solution dropwise to the stirred suspension of sodium 2-aminoethoxide over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature below 30 °C during the addition.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound based on the provided protocol.

| Parameter | Value |

| Reactant Molar Ratios | |

| 2-Aminoethanol | 1.0 eq |

| Sodium Hydride | 1.1 eq |

| 2-Bromopropane | 1.05 eq |

| Reaction Conditions | |

| Deprotonation Temperature | 0 °C to Room Temperature |

| Alkylation Temperature | < 30 °C (addition), Reflux (65-70 °C) |

| Reaction Time | 4-6 hours (reflux) |

| Yield | |

| Expected Yield | 60-75% (after purification) |

Visualizations

Synthesis Pathway

Caption: Synthesis pathway for this compound.

Experimental Workflow

Caption: Key steps in the experimental workflow.

2-Isopropoxyethanamine chemical structure and IUPAC name

An In-depth Technical Guide to 2-Isopropoxyethanamine

This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC name, physicochemical properties, a detailed synthesis protocol, and essential safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring an isopropoxy group and an amino group connected by an ethyl bridge. Its structure is characterized by the presence of both an ether and a primary amine functional group.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(propan-2-yloxy)ethan-1-amine .[1] It is also commonly referred to as 2-isopropoxyethylamine.[1]

Caption: Chemical structure of 2-(propan-2-yloxy)ethan-1-amine.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 120 °C | |

| Density | 0.84 g/cm³ | |

| Flash Point | 26.9 °C | |

| Refractive Index | 1.4070-1.4120 | |

| pKa (Predicted) | 8.98 ± 0.10 | |

| SMILES | CC(C)OCCN | [1] |

| CAS Number | 81731-43-3 | [1] |

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process. The first step is the formation of the ether linkage via the Williamson ether synthesis to produce 2-isopropoxyethanol. The second step is the conversion of the hydroxyl group of the intermediate into a primary amine.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Isopropoxyethanol via Williamson Ether Synthesis

This procedure involves the formation of an alkoxide from isopropanol, which then acts as a nucleophile to displace a halide from 2-chloroethanol.

Materials:

-

Isopropanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Chloroethanol

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Isopropanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension at 0 °C.

-

The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.

-

A solution of 2-chloroethanol (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude 2-isopropoxyethanol is then purified by fractional distillation.

Step 2: Conversion of 2-Isopropoxyethanol to this compound via Gabriel Synthesis

The Gabriel synthesis provides a reliable method for converting the intermediate alcohol into a primary amine, avoiding the over-alkylation issues often associated with using ammonia. This is achieved via a Mitsunobu reaction followed by deprotection.

Materials:

-

2-Isopropoxyethanol (from Step 1)

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-isopropoxyethanol (1.0 equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD or DEAD (1.1 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is typically observed.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product, N-(2-isopropoxyethyl)phthalimide, can be purified by column chromatography on silica gel.

-

The purified phthalimide intermediate is dissolved in ethanol, and hydrazine hydrate (2-4 equivalents) is added.

-

The mixture is heated to reflux for 2-4 hours, during which a voluminous white precipitate (phthalhydrazide) will form.

-

After cooling to room temperature, the mixture is acidified with concentrated HCl and stirred for 30 minutes to precipitate any remaining phthalhydrazide.

-

The precipitate is removed by filtration. The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in water and basified with a concentrated NaOH solution to a pH > 12 to deprotonate the amine.

-

The aqueous solution is then extracted multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is carefully removed by distillation to yield the final product, this compound.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Avoid breathing vapors or mists.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

References

physical and chemical properties of 2-aminoethyl isopropyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethyl isopropyl ether, also known as 2-isopropoxyethanamine, is a primary amine and an ether. Its unique bifunctional nature makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, plausible synthetic routes, and its role as a building block in the development of more complex molecules.

Physical and Chemical Properties

2-Aminoethyl isopropyl ether is a colorless to pale yellow liquid under standard conditions.[1][2] It is characterized by the physical and chemical properties summarized below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [1][3][4] |

| Molecular Weight | 103.17 g/mol | [1][3][4] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][2][3] |

| Boiling Point | 120 °C | [1] |

| Melting Point | Not available | [2] |

| Specific Gravity (20/20) | 0.84 | [2] |

| Refractive Index (n20/D) | 1.41 | [2] |

| Flash Point | 27 °C |

Chemical and Safety Properties

| Property | Value | Source(s) |

| CAS Number | 81731-43-3 | [3][4] |

| Synonyms | 2-Isopropoxyethylamine | [3] |

| Hazards | Flammable liquid and vapor. Causes severe skin burns and eye damage. | |

| Storage | Store in a cool, dark place under an inert atmosphere. | [3] |

| Solubility | Soluble in water and miscible with most organic solvents. |

Spectral Data Analysis

Detailed spectral analysis is crucial for the identification and characterization of 2-aminoethyl isopropyl ether. Below is a summary of expected spectral features based on its structure and data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-aminoethyl isopropyl ether is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms.

-

-CH(CH₃)₂ (isopropyl methine): A septet around 3.6 ppm.

-

-OCH₂- (methylene adjacent to oxygen): A triplet around 3.5 ppm.

-

-CH₂NH₂ (methylene adjacent to nitrogen): A triplet around 2.8 ppm.

-

-NH₂ (amine): A broad singlet, with a chemical shift that can vary depending on solvent and concentration.

-

-CH(CH₃)₂ (isopropyl methyls): A doublet around 1.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

-

-CH(CH₃)₂ (isopropyl methine): ~70 ppm

-

-OCH₂- (methylene adjacent to oxygen): ~70 ppm

-

-CH₂NH₂ (methylene adjacent to nitrogen): ~42 ppm

-

-CH(CH₃)₂ (isopropyl methyls): ~22 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine and ether functional groups.

-

N-H stretch (primary amine): Two bands in the region of 3300-3400 cm⁻¹.

-

C-O-C stretch (ether): A strong, broad band in the region of 1100-1200 cm⁻¹.

-

C-H stretch (alkane): Bands in the region of 2850-2970 cm⁻¹.

-

N-H bend (primary amine): A band around 1600 cm⁻¹.

Mass Spectrometry

The mass spectrum of 2-aminoethyl isopropyl ether will show a molecular ion peak (M+) at m/z 103. The fragmentation pattern is expected to be dominated by cleavage alpha to the nitrogen and oxygen atoms.

-

Alpha-cleavage adjacent to the amine: Loss of a CH₂NH₂ radical, resulting in a fragment at m/z 73.

-

Alpha-cleavage adjacent to the ether oxygen: Loss of an isopropyl radical, resulting in a fragment at m/z 60.

-

Base Peak: The most stable carbocation will likely be the base peak. For primary amines, the iminium ion resulting from alpha-cleavage is often the base peak. In this case, the fragment [CH₂(NH₂)]⁺ at m/z 30 or the fragment resulting from cleavage of the C-C bond, [CH₂(OCH(CH₃)₂)]⁺ at m/z 88 are likely candidates.[5]

Experimental Protocols: Synthesis of 2-Aminoethyl Isopropyl Ether

Two common synthetic routes for preparing primary amino ethers are the Williamson ether synthesis followed by a Gabriel synthesis or a related amine synthesis, or direct alkylation strategies.

Method 1: Williamson Ether Synthesis and Gabriel Synthesis

This two-step method first forms the ether linkage and then introduces the amine group.

Step 1: Synthesis of 2-bromoethyl isopropyl ether (Williamson Ether Synthesis)

This step involves the reaction of sodium isopropoxide with an excess of 1,2-dibromoethane.

-

Materials: Isopropanol, sodium hydride (NaH), 1,2-dibromoethane, diethyl ether (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of isopropanol in anhydrous diethyl ether is prepared.

-

Sodium hydride is added portion-wise to the solution at 0 °C to form sodium isopropoxide.

-

1,2-dibromoethane is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and then refluxed to ensure complete reaction.

-

The reaction mixture is cooled, quenched with water, and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield 2-bromoethyl isopropyl ether.

-

Step 2: Synthesis of 2-aminoethyl isopropyl ether (Gabriel Synthesis) [6][7]

This step converts the alkyl bromide into a primary amine using potassium phthalimide.[6][7]

-

Materials: 2-bromoethyl isopropyl ether, potassium phthalimide, dimethylformamide (DMF), hydrazine hydrate.

-

Procedure:

-

Potassium phthalimide is dissolved in DMF in a round-bottom flask.

-

2-bromoethyl isopropyl ether is added to the solution, and the mixture is heated.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

Hydrazine hydrate is added, and the mixture is refluxed.

-

The reaction mixture is cooled, and the precipitated phthalhydrazide is filtered off.

-

The filtrate is acidified with HCl and then basified with NaOH to liberate the free amine.

-

The product is extracted with a suitable organic solvent, dried, and purified by distillation.

-

Applications

2-Aminoethyl isopropyl ether is primarily utilized as a chemical intermediate in organic synthesis.[1] Its bifunctional nature allows it to be a versatile building block for the synthesis of a variety of more complex molecules.

-

Pharmaceuticals: It can be incorporated into the synthesis of active pharmaceutical ingredients (APIs). The primary amine can be a key site for further functionalization, and the ether linkage can provide desirable pharmacokinetic properties.[1]

-

Agrochemicals: Similar to its use in pharmaceuticals, it can serve as a precursor for the synthesis of pesticides and herbicides.[1]

-

Surfactants and Emulsifiers: The combination of a hydrophilic amine group and a more hydrophobic isopropyl ether group gives it amphiphilic properties, making it a candidate for the synthesis of specialized surfactants and emulsifiers.[1]

Conclusion

2-Aminoethyl isopropyl ether is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. While it does not have direct applications in drug development as a final product, its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals is significant. The synthetic routes outlined in this guide provide a basis for its laboratory-scale preparation. Further research into its reactivity and the development of more efficient synthetic protocols will continue to enhance its importance in the field of organic synthesis.

References

- 1. 2-Aminoethyl Isopropyl Ether [myskinrecipes.com]

- 2. labproinc.com [labproinc.com]

- 3. 2-Aminoethyl Isopropyl Ether | 81731-43-3 | TCI AMERICA [tcichemicals.com]

- 4. 2-Aminoethyl Isopropyl Ether 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

Solubility of 2-Isopropoxyethanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-isopropoxyethanamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile based on the compound's molecular structure and established chemical principles. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data. This guide also includes a logical framework illustrating the key factors that influence the solubility of this compound, intended to assist in experimental design and formulation development.

Introduction

This compound, a primary amine with an ether linkage, is a chemical entity with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in a range of organic solvents is a critical physicochemical parameter that underpins its utility in various applications, including reaction chemistry, purification, formulation, and analytical method development. The selection of an appropriate solvent system is fundamental for controlling reaction kinetics, yield, and purity in synthesis, as well as for achieving desired bioavailability and stability in drug formulations.

This guide is designed to serve as a foundational resource for researchers, scientists, and drug development professionals by providing a detailed understanding of the expected solubility behavior of this compound and the methodologies to empirically determine it.

Predicted Solubility Profile

Molecular Structure:

-

Polar Head: The primary amine group (-NH₂) is capable of hydrogen bonding, contributing to its polarity.

-

Ether Linkage: The ether group (-O-) introduces polarity and can act as a hydrogen bond acceptor.

-

Nonpolar Tail: The isopropyl group and the ethyl chain form a nonpolar hydrocarbon component.

Based on this structure, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other lower alcohols are likely to be excellent solvents for this compound. The ability of both the solute and the solvent to engage in hydrogen bonding will facilitate miscibility.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, dichloromethane, and ethyl acetate should also effectively dissolve this compound due to dipole-dipole interactions.

-

Lower Solubility in Nonpolar Solvents: In nonpolar solvents like toluene, hexane, and cyclohexane, the solubility is expected to be lower. The energy required to break the hydrogen bonds between the amine molecules might not be sufficiently compensated by the weak van der Waals forces with the nonpolar solvent molecules.

It is generally stated in chemical literature that aliphatic amines are soluble in organic solvents[1][2]. For this compound specifically, it is described as being "soluble in water and various organic solvents" and "easily soluble in water and common organic solvents"[3][4].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL, mol/L) for this compound in a range of organic solvents is not available in the public domain. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Protic | Methanol | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | ||

| Polar Aprotic | Acetone | Data not available | Data not available | |

| Dichloromethane | Data not available | Data not available | ||

| Nonpolar | Toluene | Data not available | Data not available | |

| Hexane | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is widely accepted for generating reliable solubility data.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. An excess is ensured when a separate liquid phase of the amine is visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for phase separation.

-

Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe.

-

Immediately filter the sample through a chemically resistant syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of the amine.

-

Record the mass of the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID).

-

Construct a calibration curve and determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

5.2. Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

References

2-Isopropoxyethanamine safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 2-Isopropoxyethanamine

This technical guide provides comprehensive safety information for this compound (CAS No. 81731-43-3), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and regulatory guidelines to ensure a thorough understanding of the substance's hazards, handling, and emergency procedures.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [1][2][3][4] |

| Molecular Weight | 103.16 g/mol | [1][3][4] |

| Appearance | Clear, colorless to almost colorless liquid | [3] |

| Boiling Point | 120°C | [3] |

| Density | 0.84 g/cm³ | [3] |

| Flash Point | 26.9°C (closed cup) | [3] |

| Vapor Pressure | 11.4 mmHg at 25°C | [3] |

| IUPAC Name | 2-(propan-2-yloxy)ethan-1-amine | [1] |

| Synonyms | 2-Aminoethyl Isopropyl Ether, 2-Isopropoxyethylamine | [2][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are its flammability and corrosivity.[1]

| Hazard Classification | GHS Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour |

| Skin corrosion/irritation | Sub-category 1B/1C | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity | Category 3 (Resp.) | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple notifications.[1]

The logical flow from hazard classification to the communication elements required on labels and SDSs is visualized in the diagram below.

Caption: GHS Hazard Communication Workflow for this compound.

Experimental Protocols for Hazard Determination

The GHS classifications are based on standardized experimental protocols. While the specific test results for this compound are not publicly available, the methodologies are well-defined by international guidelines.

Flammability Testing

The classification as a "Flammable Liquid, Category 3" indicates a flash point between 23°C and 60°C.[6][7] This is determined using methods described in the UN Manual of Tests and Criteria.[8][9][10]

-

Objective: To determine the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air.

-

Methodology: A sample of the liquid is placed in a closed-cup test apparatus. The temperature of the sample is gradually increased, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed. The UN Manual of Tests and Criteria specifies the precise apparatus (e.g., Pensky-Martens, Abel, Tag) and procedure to be used.[8][9]

Skin Corrosion Testing

The classification "Causes severe skin burns and eye damage" (H314) is based on the substance's ability to cause irreversible skin damage.[1][11] Standard protocols for this determination are provided by the Organisation for Economic Co-operation and Development (OECD).

-

Objective: To determine if a substance causes irreversible damage to the skin.[11][12]

-

In Vivo Methodology (OECD Guideline 404): This traditional method involves applying the test substance to a small area of skin on a test animal (typically an albino rabbit) for up to four hours.[12][13] The skin is then observed for up to 14 days for signs of irreversible damage, such as ulcers, bleeding, bloody scabs, and scars.[12] To improve animal welfare, a tiered testing strategy is recommended, starting with in vitro methods.[12][14]

-

In Vitro Methodology (OECD Guideline 431): This non-animal method uses a reconstructed human epidermis (RhE) model, which mimics the properties of the human outer skin layers.[15][16] The test substance is applied to the RhE tissue surface.[15][16] Skin corrosion is identified by the substance's ability to decrease cell viability below a certain threshold, which is measured using a colorimetric assay (e.g., MTT assay).[11][16] A positive result in this test can classify a substance as corrosive without requiring animal testing.[17]

Toxicological Information

Detailed quantitative toxicological studies such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the consulted public data sheets. The primary health hazards are based on its corrosive properties and potential for respiratory irritation and skin sensitization.[1]

| Exposure Route | Effect |

| Inhalation | May cause respiratory irritation.[1] |

| Skin Contact | Causes severe skin burns and damage.[1] May cause an allergic skin reaction.[1] |

| Eye Contact | Causes serious eye damage.[1] |

| Ingestion | Harmful if swallowed; causes burns to the gastrointestinal tract. |

First Aid Measures

Immediate action is critical in case of exposure. Personnel should be familiar with these procedures before handling the chemical.

| Exposure Route | First Aid Protocol |

| General | Show the Safety Data Sheet to the medical professional in attendance.[18][19] |

| Inhalation | Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen.[19][20] Get immediate medical attention.[19][20] |

| Skin Contact | Immediately remove all contaminated clothing.[19][20] Rinse the affected skin with large amounts of water for at least 15 minutes.[20] Seek immediate medical attention.[20] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[20] Remove contact lenses if present and easy to do.[20] Continue rinsing and get immediate medical attention.[19][20] |

| Ingestion | Rinse mouth with water.[20] Do NOT induce vomiting.[20] Call a physician or poison control center immediately.[21] |

Handling, Storage, and Personal Protection

Safe Handling

-

Work under a chemical fume hood.[19]

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[20][22]

-

Keep away from heat, sparks, open flames, and other ignition sources.[19][22]

-

Use explosion-proof equipment and non-sparking tools.[5][20]

-

Take precautionary measures against static discharge.[19][22]

-

Wash hands thoroughly after handling.[18]

Storage Conditions

-

Keep away from oxidizing agents.[22]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[21]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[21]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., organic vapor).[21]

References

- 1. 2-(Propan-2-yloxy)ethan-1-amine | C5H13NO | CID 533866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Isopropoxy-ethylamine | 81731-43-3 [chemicalbook.com]

- 3. 2-Isopropoxy-ethylamine | CAS: 81731-43-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]

- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 8. shashikallada.com [shashikallada.com]

- 9. unece.org [unece.org]

- 10. unece.org [unece.org]

- 11. iivs.org [iivs.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. carlroth.com:443 [carlroth.com:443]

Unveiling the Synthetic Potential of 2-(1-methylethoxy)ethanamine: A Review of Its Role as a Versatile Chemical Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-methylethoxy)ethanamine, also known as 2-isopropoxyethylamine or 2-aminoethyl isopropyl ether, is a primary amine featuring an isopropyl ether moiety. While not extensively documented as a standalone bioactive molecule, this compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications. Its unique combination of a flexible ether linkage and a reactive primary amine group makes it a useful intermediate for introducing specific physicochemical properties into target structures. This technical guide consolidates the available information on the research applications of 2-(1-methylethoxy)ethanamine, focusing on its role in the synthesis of novel compounds and providing a foundational understanding for its potential in drug discovery and materials science.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-(1-methylethoxy)ethanamine is essential for its effective application in research. The following table summarizes its key characteristics.

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| CAS Number | 2991-68-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 125-127 °C |

| Density | 0.845 g/cm³ |

| Solubility | Soluble in water and common organic solvents |

Research Applications in Organic Synthesis

The primary research application of 2-(1-methylethoxy)ethanamine lies in its utility as a nucleophilic reagent and a structural motif in the synthesis of larger, more complex molecules. Its primary amine functionality allows it to readily participate in a variety of chemical transformations, including amination, amidation, and sulfonylation reactions.

Intermediate in the Synthesis of Potential Therapeutic Agents

2-(1-methylethoxy)ethanamine has been employed as a key intermediate in the synthesis of compound libraries targeting various biological pathways. While detailed public data on the specific biological activities of the final compounds are limited, patent literature highlights its use in the creation of molecules with potential applications in metabolic disorders and oncology.

1. Synthesis of Trisubstituted Aryl and Heteroaryl Derivatives:

The compound has been utilized in the synthesis of trisubstituted aryl and heteroaryl derivatives, which are classes of molecules frequently explored for their potential as modulators of metabolic pathways. The general synthetic approach involves the reaction of 2-(1-methylethoxy)ethanamine with a suitable electrophilic aromatic or heteroaromatic scaffold.

Experimental Protocol: General Synthesis of an N-(2-isopropoxyethyl)arylamine

Materials:

-

Substituted aryl halide or sulfonate (1.0 eq)

-

2-(1-methylethoxy)ethanamine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted aryl halide or sulfonate, palladium catalyst, ligand, and base.

-

Add the anhydrous, degassed solvent, followed by 2-(1-methylethoxy)ethanamine.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(2-isopropoxyethyl)arylamine.

Logical Workflow for Synthesis

Caption: Synthetic workflow for N-arylation.

2. Synthesis of Sulfonamide Derivatives:

2-(1-methylethoxy)ethanamine can be reacted with various sulfonyl chlorides to generate a range of sulfonamide derivatives. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. The incorporation of the 2-isopropoxyethyl group can influence the pharmacokinetic properties of the final molecule, such as its solubility and metabolic stability.

Experimental Protocol: General Synthesis of an N-(2-isopropoxyethyl)sulfonamide

Materials:

-

Arylsulfonyl chloride (1.0 eq)

-

2-(1-methylethoxy)ethanamine (1.1 eq)

-

Base (e.g., Triethylamine or Pyridine, 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

-

Dissolve the arylsulfonyl chloride in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base, followed by the dropwise addition of 2-(1-methylethoxy)ethanamine.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure N-(2-isopropoxyethyl)sulfonamide.

Logical Workflow for Sulfonamide Synthesis

Caption: Synthetic workflow for sulfonamide formation.

Future Perspectives and Conclusion

The available research, primarily from patent literature, indicates that 2-(1-methylethoxy)ethanamine is a synthetically useful, yet under-explored, building block. Its application as an intermediate in the synthesis of potentially bioactive molecules suggests that its true potential may lie in the novel properties it imparts to the final compounds.

For researchers and drug development professionals, 2-(1-methylethoxy)ethanamine offers an opportunity to:

-

Introduce desirable pharmacokinetic properties: The isopropoxyethyl moiety can modulate lipophilicity, solubility, and metabolic stability of a lead compound.

-

Explore new chemical space: By incorporating this building block, novel analogues of existing drugs or new chemical entities can be synthesized and screened for biological activity.

-

Develop new synthetic methodologies: The reactivity of the primary amine in conjunction with the ether linkage could be exploited in the development of novel multi-component reactions or in the synthesis of unique heterocyclic systems.

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Isopropoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the thermal stability and degradation of 2-Isopropoxyethanamine is publicly available. This guide synthesizes information from safety data sheets and scientific literature on structurally analogous compounds, such as ethanolamines and alkoxyamines, to provide an informed perspective on its expected thermal behavior. The experimental protocols and potential degradation pathways described herein are based on established analytical techniques and chemical principles relevant to this class of compounds.

Introduction

This compound, a bifunctional molecule containing both an ether and a primary amine group, finds utility in various chemical syntheses, including in the pharmaceutical and materials science sectors. Its structural characteristics suggest a susceptibility to thermal degradation, which is a critical consideration for its safe handling, storage, and application in manufacturing processes. Understanding the thermal stability profile, potential degradation products, and the underlying chemical pathways is paramount for process optimization, safety hazard assessment, and ensuring the purity of final products.

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation of this compound. It outlines standard experimental methodologies for assessing thermal properties and discusses potential degradation mechanisms based on the known chemistry of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various thermal conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| Boiling Point | Not explicitly available; likely between 130-150 °C (estimated) |

| Flash Point | Not explicitly available; categorized as a flammable liquid |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in water and common organic solvents |

| Synonyms | 2-Aminoethyl isopropyl ether |

Data compiled from publicly available chemical databases.

Anticipated Thermal Stability and Degradation Profile

-

Primary Amine Moiety: Primary amines, particularly ethanolamines, are known to undergo thermal degradation. Studies on monoethanolamine (MEA) indicate significant degradation at temperatures as low as 160°C, a process that can be accelerated by the presence of carbon dioxide, leading to the formation of cyclic compounds and oligomers[1][2]. The thermal stability of amines generally follows the order: primary < secondary < tertiary[1].

-

Ether Linkage: The isopropoxy group introduces an ether linkage, which can also be a point of thermal cleavage. The carbon-oxygen bond in ethers can undergo homolytic cleavage at elevated temperatures to form radical species.

Based on this, it is anticipated that this compound will exhibit limited thermal stability, with decomposition likely commencing at moderately elevated temperatures.

Potential Thermal Degradation Pathways

The degradation of this compound is likely to proceed through multiple pathways, influenced by factors such as temperature, atmosphere (inert or oxidative), and the presence of catalysts or impurities. The following diagram illustrates a logical workflow for investigating these pathways.

Caption: Workflow for thermal degradation analysis.

Two plausible degradation pathways are proposed based on analogous compounds:

-

Intramolecular Cyclization and Elimination (Ethanolamine-like): Similar to monoethanolamine, the primary amine could undergo intramolecular reactions. This could involve the formation of a cyclic intermediate, followed by the elimination of water or other small molecules.

-

Ether Bond Cleavage (Alkoxyamine-like): The C-O bond of the ether is a potential weak point. Homolytic cleavage would generate an isopropoxy radical and an aminoethyl radical. These highly reactive species would then participate in a cascade of secondary reactions, leading to a complex mixture of smaller molecules.

The following diagram illustrates these potential primary degradation steps.

Caption: Potential initial degradation pathways.

Experimental Protocols for Thermal Analysis

To definitively characterize the thermal stability and degradation of this compound, a suite of analytical techniques should be employed.

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

-

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition (exothermic or endothermic).

-

Methodology:

-

A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a controlled rate.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows peaks corresponding to thermal events. Decomposition is often observed as a sharp exothermic or complex endothermic/exothermic event.

-

Table 2: Summary of Thermal Analysis Techniques

| Technique | Information Obtained | Typical Experimental Parameters |

| TGA | Onset of decomposition, mass loss stages, residual mass | Heating rate: 5-20 °C/min; Atmosphere: N₂, Air; Sample size: 5-10 mg |

| DSC | Decomposition temperature (onset, peak), heat of decomposition (ΔH) | Heating rate: 5-20 °C/min; Atmosphere: N₂, Air; Sample size: 2-5 mg |

| Py-GC-MS | Identification of volatile degradation products | Pyrolysis temperature: 300-800 °C; GC column: appropriate for amines/ethers; MS detection |

-

Objective: To identify the chemical structures of the volatile products formed during thermal decomposition.

-

Methodology:

-

A micro-sample of this compound is rapidly heated to a specific high temperature (pyrolysis) in an inert atmosphere.

-

The resulting volatile degradation products are immediately transferred to the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the degradation product mixture.

-

The separated components are then introduced into a mass spectrometer (MS), which provides mass spectral data for each component, allowing for their identification by comparison to spectral libraries and fragmentation patterns.

-

Safety and Handling Considerations

Given its flammability and potential for thermal decomposition, appropriate safety precautions are essential when handling this compound, especially at elevated temperatures.

-

Storage: Store in a cool, well-ventilated area away from sources of ignition.

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes. Grounding and bonding should be used to prevent static discharge.

-

Process Safety: For processes involving heating, a thorough thermal hazard assessment is recommended to identify potential for runaway reactions. This may involve techniques like Accelerating Rate Calorimetry (ARC).

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its likely thermal behavior can be inferred from its chemical structure and the known properties of analogous compounds. It is anticipated to have limited thermal stability, with potential for complex degradation pathways involving both the amine and ether functionalities. For any application involving heating, it is strongly recommended that detailed experimental studies using TGA, DSC, and Py-GC-MS be conducted to fully characterize its thermal stability and degradation products, ensuring safe and controlled process conditions.

References

Spectroscopic Profile of 2-Isopropoxyethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Isopropoxyethanamine, a primary amine and ether. Due to the limited availability of experimentally derived public data for this specific compound, this document focuses on predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to exhibit five distinct signals corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.1 | Doublet | 6H | -CH(CH ₃)₂ |

| b | ~1.5 (broad) | Singlet | 2H | -NH ₂ |

| c | ~2.8 | Triplet | 2H | -CH ₂-NH₂ |

| d | ~3.4 | Triplet | 2H | -O-CH ₂- |

| e | ~3.6 | Septet | 1H | -CH (CH₃)₂ |

¹³C NMR (Carbon NMR)

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~22 | -CH(C H₃)₂ |

| 2 | ~42 | -C H₂-NH₂ |

| 3 | ~70 | -O-C H₂- |

| 4 | ~72 | -C H(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will likely display characteristic absorption bands for its primary amine and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3380 - 3300 | Medium, Sharp (two bands) | N-H Stretch | Primary Amine |

| 2970 - 2850 | Strong | C-H Stretch | Alkyl |

| 1620 - 1560 | Medium | N-H Bend (Scissoring) | Primary Amine |

| 1470 - 1450 | Medium | C-H Bend | Alkyl |

| 1130 - 1085 | Strong | C-O-C Stretch (asymmetric) | Ether |

| 850 - 750 | Broad, Medium | N-H Wag | Primary Amine |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Notes |

| 103 | Moderate | [C₅H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 88 | High | [M - CH₃]⁺ | Loss of a methyl group |

| 72 | Low | [M - OCH(CH₃)₂]⁺ | Cleavage of the ether bond |

| 58 | Moderate | [CH₂=NHCH₂CH₂]⁺ | Rearrangement and fragmentation |

| 44 | High | [CH₂=NH₂]⁺ | Alpha-cleavage, characteristic of primary amines |

| 43 | Moderate | [CH(CH₃)₂]⁺ | Isopropyl cation |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above. These protocols are suitable for a liquid sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial.

-

Add a small drop of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify the multiplicity of the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Pipette

Procedure (Thin Film Method):

-

Sample Preparation:

-

Place a single drop of liquid this compound onto the surface of a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

-

Mass spectrometer with an electron ionization (EI) source (e.g., a GC-MS system)

-

Direct insertion probe or a gas chromatograph for sample introduction

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane) if using GC introduction

Procedure (Direct Infusion):

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent to a concentration of approximately 1 µg/mL.

-

-

Instrument Setup:

-

Set the EI source to a standard electron energy of 70 eV.

-

Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA).

-

-

Spectrum Acquisition:

-

Introduce the sample into the ion source via a direct infusion pump at a low flow rate.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

-

-

Data Processing:

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

Commercial Suppliers and Quality Assessment of High-Purity 2-Isopropoxyethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers offering high-purity 2-Isopropoxyethanamine (CAS No. 81731-43-3), a key building block in pharmaceutical and chemical synthesis. This document outlines the typical purity specifications available in the market, detailed experimental protocols for quality verification, and logical workflows for supplier selection and material analysis.

Commercial Supplier Landscape

The availability of high-purity this compound is critical for reproducible research and manufacturing. Several chemical suppliers list this product, with purity being a key differentiator. While a definitive Certificate of Analysis for a specific high-purity batch is not publicly available for all suppliers, the following table summarizes the stated purity levels and other relevant information based on their product descriptions.

| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |

| TCI Chemical | 2-Aminoethyl Isopropyl Ether | 81731-43-3 | >98.0% | Gas Chromatography (GC) |

| BLD Pharm | This compound | 81731-43-3 | Not Specified | - |

| Finetech Industry Limited | 2-Isopropoxy-ethylamine | 81731-43-3 | 98% | Not Specified |

| Sigma-Aldrich | This compound | 81731-43-3 | Not Specified (AldrichCPR) | Buyer responsible for confirmation |

Note: The "AldrichCPR" designation from Sigma-Aldrich indicates that the product is provided for early discovery research, and the supplier does not perform analytical testing for purity, placing the onus on the end-user. For applications requiring stringent quality control, sourcing from suppliers who provide a detailed Certificate of Analysis with specified purity is recommended.

Experimental Protocols for Purity Determination

Independent verification of purity is a crucial step in the quality control of starting materials. The following are detailed, plausible experimental protocols for the determination of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and identifying potential impurities.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

-

If necessary, derivatization with a suitable reagent (e.g., trifluoroacetic anhydride) can be performed to improve the chromatographic properties of the amine.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 30-300.

3. Data Analysis:

-

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

-

Mass spectra of the main peak and any impurity peaks should be compared with a reference library (e.g., NIST) for identification.

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination

qNMR provides a non-destructive method for determining the absolute purity of a compound by comparing the integral of a specific analyte resonance to that of a certified internal standard of known purity.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

-

Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The standard should have a known purity and resonances that do not overlap with the analyte.

-

Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in which both the sample and the standard are fully soluble.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Nucleus: ¹H.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard (typically 30-60 seconds to ensure full relaxation).

-

Number of Scans (ns): 16 or higher to ensure a good signal-to-noise ratio.

-

Spectral Width: Appropriate for observing all relevant signals.

3. Data Processing and Purity Calculation:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

-

Integrate a well-resolved signal for this compound (e.g., the methine proton of the isopropoxy group) and a well-resolved signal for the internal standard.

-

Calculate the purity of the analyte using the following formula:

Where:

-

I_analyte and I_std are the integrals of the analyte and standard signals, respectively.

-

N_analyte and N_std are the number of protons giving rise to the respective signals.

-

MW_analyte and MW_std are the molecular weights of the analyte and standard.

-

m_analyte and m_std are the masses of the analyte and standard.

-

Purity_std is the certified purity of the internal standard.

-

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key decision-making and experimental workflows for researchers working with this compound.

Caption: Workflow for qualifying commercial suppliers of this compound.

Caption: Workflow for the analytical quality control of this compound.

Methodological & Application

Application Notes and Protocols for 2-Isopropoxyethanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-isopropoxyethanamine as a versatile nucleophile in key organic synthesis reactions. This primary amine, featuring a sterically accessible nitrogen atom and an ether linkage, is a valuable building block in the synthesis of a wide range of molecular architectures, including pharmaceutical intermediates and other biologically active compounds.

Overview of Nucleophilic Applications

This compound readily participates in a variety of nucleophilic reactions, owing to the lone pair of electrons on its primary amine nitrogen. Its applications in organic synthesis are diverse, primarily centering on the formation of new carbon-nitrogen bonds. Key reaction classes where this compound serves as an effective nucleophile include:

-

Reductive Amination: For the synthesis of secondary amines from aldehydes and ketones.

-

Acylation Reactions: To form N-(2-isopropoxyethyl) amides from acyl chlorides and related derivatives.

-

Epoxide Ring-Opening: Leading to the formation of β-amino alcohols.

-

Ugi Multicomponent Reaction: Enabling the rapid construction of complex α-acylamino amides.

These reactions are fundamental in the construction of molecules with potential therapeutic applications.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the nucleophilic applications of this compound. Please note that yields are representative and can vary based on the specific substrate and reaction optimization.

Table 1: Reductive Amination with this compound

| Electrophile | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexanone | Sodium triacetoxyborohydride | Dichloromethane | Room Temp | 12 | ~85-95 |